Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate
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Overview
Description
Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate is an organic compound with the molecular formula C17H16N2O6. This compound is known for its unique structure, which includes a nitrophenoxy group and an acetylamino group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate typically involves the reaction of 4-nitrophenol with methyl bromoacetate to form methyl 2-(4-nitrophenoxy)acetate. This intermediate is then reacted with 4-aminophenylacetic acid under acylation conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Acylation: The amino group can be further acylated to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Water, acid or base catalyst.
Acylation: Acyl chlorides, bases like triethylamine.
Major Products Formed
Reduction: 2-[4-[[2-(4-aminophenoxy)acetyl]amino]phenyl]acetate.
Hydrolysis: 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetic acid.
Scientific Research Applications
Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenoxy)benzoate
- 2-(4-nitrophenoxy)ethyl methacrylate
- 2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
Methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-17(21)10-12-2-4-13(5-3-12)18-16(20)11-25-15-8-6-14(7-9-15)19(22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDRUYROKJKCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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